molecular formula C9H15N5O3 B10752367 L-erythro-5,6,7,8-tetrahydrobiopterin

L-erythro-5,6,7,8-tetrahydrobiopterin

Cat. No.: B10752367
M. Wt: 241.25 g/mol
InChI Key: FNKQXYHWGSIFBK-BYAPIUGTSA-N
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Description

L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is a reduced pteridine derivative that serves as an essential cofactor for aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase [PAH], tyrosine hydroxylase [TH], and tryptophan hydroxylase [TrpH]) and nitric oxide synthases (NOS) . BH4 is synthesized de novo from guanosine triphosphate (GTP) via a pathway involving GTP cyclohydrolase I (GTPCH1), 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . Its redox-active structure enables electron donation during enzymatic catalysis, critical for neurotransmitter synthesis (e.g., dopamine, serotonin) and vascular nitric oxide (NO) production . Deficiencies in BH4 metabolism are linked to hyperphenylalaninemia, neurodegenerative disorders, and cardiovascular dysfunction .

Properties

Molecular Formula

C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4?,6-/m0/s1

InChI Key

FNKQXYHWGSIFBK-BYAPIUGTSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1CNC2=C(N1)C(=O)NC(=N2)N)O)O

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O

Origin of Product

United States

Preparation Methods

Traditional Acidic Hydrogenation

Early methods hydrogenated L-erythrobiopterin in 1 M hydrochloric acid using platinum oxide (PtO₂) at 0–5°C under 5 MPa H₂. This produced a 6R:6S ratio of 2.23:1, with yields limited by competing isomer formation. The acidic environment protonated the pterin ring, stabilizing intermediates prone to epimerization. Post-reaction purification via ion-exchange chromatography achieved 70–80% purity but required multi-step crystallization to isolate the 6R-form.

Basic-Medium Hydrogenation for Improved Stereoselectivity

Patents describe hydrogenating L-erythrobiopterin in basic aqueous solutions (pH 8–10) containing sodium carbonate or potassium borate. Using 5% Pd/C or PtO₂ at 25°C and 50 bar H₂, this method increased the 6R:6S ratio to 6–9:1. The base deprotonated the pterin, reducing side reactions and enhancing catalyst activity. For example, a 10-hour reaction in 0.1 M sodium carbonate yielded 92% tetrahydrobiopterin with 8.5:1 stereoselectivity. Post-hydrogenation, acidification to pH 2–3 with HCl precipitated 6R-BH4·2HCl at 90% purity.

Table 1: Hydrogenation Conditions and Outcomes

ConditionCatalystSolventTemperaturePressure6R:6S RatioYield
1 M HClPtO₂Aqueous HCl0–5°C5 MPa2.23:165%
0.1 M Na₂CO₃Pd/CAqueous base25°C50 bar8.5:192%
0.05 M K boratePtO₂Aqueous base20°C30 bar6:185%

Enzymatic Synthesis and Regeneration

Dihydrofolate Reductase (DHFR)-Mediated Reduction

7,8-Dihydrobiopterin (BH2) is reduced to 6R-BH4 by DHFR using NADPH as a cofactor. In vitro studies show that 100 µM BH2 incubated with 0.5 U/mL DHFR and 1 mM NADPH in Tris-HCl buffer (pH 7.4) converts 95% substrate to 6R-BH4 within 30 minutes. This method avoids stereochemical complications but requires cost-intensive NADPH regeneration systems.

Sepiapterin Reductase in Salvage Pathways

The salvage pathway reduces sepiapterin to 6R-BH4 via sepiapterin reductase (SR) and DHFR. SR first converts sepiapterin to 1-oxo-2-hydroxypropyl-BH4, which rearranges to BH2 before DHFR-mediated reduction. Knockout mouse models lacking SR still produce 6R-BH4 through DHFR alone, albeit at 40% efficiency compared to wild-type.

De Novo Biosynthesis

GTP Cyclohydrolase I (GCH1) Initiation

The de novo pathway starts with GTP cyclohydrolase I (GCH1) converting GTP to 7,8-dihydroneopterin triphosphate (NH2-triP). Human GCH1, expressed in E. coli, produces 0.2 µmol NH2-triP/mg protein/hour at 37°C. Cytokine induction (e.g., IFN-γ) upregulates GCH1 expression, increasing cellular BH4 levels 5-fold.

6-Pyruvoyltetrahydropterin Synthase (PTPS) and Sepiapterin Reductase (SR)

PTPS converts NH2-triP to 6-pyruvoyltetrahydropterin (6-PTP), which SR reduces to 6R-BH4 in three NADPH-dependent steps. Recombinant PTPS from Morticierella alpina achieves a kₐₜₐ/Kₘ of 1.2 × 10³ M⁻¹s⁻¹ for NH2-triP. SR’s final step has a 4.7:1 preference for the 6R configuration, contributing to natural stereoselectivity.

Table 2: Enzymatic Parameters in De Novo Synthesis

EnzymeSubstratekₐₜₐ (s⁻¹)Kₘ (µM)Source
GTP Cyclohydrolase IGTP0.1512Human recombinant
6-Pyruvoyltetrahydropterin SynthaseNH2-triP0.845M. alpina
Sepiapterin Reductase6-PTP2.18.2Rat liver

Industrial-Scale Production Innovations

Biphasic Hydrolysis-Hydrogenation

A patented method streamlines production by hydrolyzing biopterin intermediates in a biphasic (water/ethyl acetate) system. This eliminates solid isolation steps, reducing hydrolysis time from 11 days to 24 hours. Subsequent hydrogenation at 50 bar H₂ and 25°C completes in 10 hours, yielding 155 kg batches of 6R-BH4 with ≤2% BH2 impurities.

Crystallization and Purity Optimization

Final purification involves crystallizing 6R-BH4·2HCl from ethanol/water (3:1 v/v) at −20°C. This step removes residual 6S-isomers, achieving ≥99% purity by HPLC. X-ray diffraction confirms the 6R configuration via characteristic peaks at 2θ = 12.3°, 15.7°, and 24.1° .

Comparison with Similar Compounds

6-Methyl-5,6,7,8-Tetrahydropterin

  • Structural Difference : A methyl group at the 6-position instead of the dihydroxypropyl side chain in BH3.
  • Functional Role : Binds to human recombinant tyrosine hydroxylase (hTH1) but exhibits lower cofactor activity compared to BH4. Primarily used in experimental studies to probe enzyme-cofactor interactions .

7(R)-L-erythro-5,6,7,8-Tetrahydrobiopterin (7BH4)

  • Structural Difference : A stereoisomer of BH4 with the hydroxyl group at the 7-position instead of the 6-position.
  • Functional Role: Forms non-enzymatically during BH4 recycling. Acts as a poor substrate and potent inhibitor of PAH, reducing L-phenylalanine hydroxylation efficiency .

7,8-Dihydrobiopterin (BH2)

  • Structural Difference : Oxidized form of BH4, lacking two electrons in the pterin ring.
  • Functional Role: Inhibits GTPCH1, the rate-limiting enzyme in BH4 biosynthesis. BH2 accumulation disrupts NO synthesis by uncoupling endothelial NOS (eNOS), contributing to oxidative stress in hypertension and diabetes .

Sepiapterin

  • Structural Difference : A dihydroxypropyl-substituted pterin intermediate in BH4 biosynthesis.
  • Functional Role : Converted to BH4 via sepiapterin reductase. Used experimentally to bypass GTPCH1 defects in BH4-deficient disorders .

Sapropterin Dihydrochloride (6RBH4)

  • Structural Difference : Synthetic, stabilized form of BH4 with dihydrochloride salts.
  • Functional Role: Clinically approved for treating BH4-responsive phenylketonuria (PKU).

Comparative Analysis Table

Compound Oxidation State Key Structural Features Cofactor Activity Enzymatic Interactions Therapeutic/Pathological Relevance
BH4 Tetrahydro 6R-hydroxy, dihydroxypropyl side chain High PAH, TH, TrpH, NOS PKU, cardiovascular diseases, neuroprotection
6-Methyl-Tetrahydropterin Tetrahydro 6-methyl group Moderate Binds hTH1 Experimental probe for enzyme studies
7BH4 Tetrahydro 7R-hydroxy Low/Inhibitory Inhibits PAH May exacerbate hyperphenylalaninemia
BH2 Dihydro Oxidized pterin ring None/Inhibitory Inhibits GTPCH1, uncouples eNOS Linked to hypertension, diabetes
Sepiapterin Dihydro Ketone group at C1' Precursor Converted to BH4 via sepiapterin reductase Rescue pathway in BH4 deficiency
Sapropterin (6RBH4) Tetrahydro Synthetic dihydrochloride salt High PAH activation PKU therapy, limited CNS penetration

Key Research Findings

BH4 vs. 7BH4 in PAH Regulation :

  • BH4 is the natural cofactor for PAH, while 7BH4 inhibits the enzyme by competing for binding. This inhibition reduces L-phenylalanine conversion to L-tyrosine, exacerbating hyperphenylalaninemia in BH4-deficient states .

BH4 Oxidation and Vascular Dysfunction: Oxidation of BH4 to BH2 in endothelial cells uncouples eNOS, generating superoxide instead of NO. This mechanism underlies vascular dysfunction in hypertension and diabetes .

Sapropterin in PKU Therapy :

  • Synthetic BH4 (sapropterin) reduces phenylalanine levels in BH4-responsive PKU patients by stabilizing PAH. However, its inability to cross the blood-brain barrier limits efficacy in treating neurological symptoms .

BH4 in Ferroptosis Resistance :

  • The GTPCH1/BH4 pathway suppresses lipid peroxidation and ferroptosis by regenerating antioxidant cofactors. BH4 deficiency sensitizes cells to ferroptotic death, implicating it in neurodegenerative diseases .

Q & A

Q. What are the primary enzymatic reactions dependent on BH4, and how do experimental designs account for its redox sensitivity?

BH4 acts as an essential cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TrpH), nitric oxide synthase (NOS), and alkylglycerol monooxygenase. These enzymes require BH4 to catalyze hydroxylation and redox reactions. Experimental protocols must address BH4’s susceptibility to auto-oxidation by:

  • Using anaerobic buffers (e.g., argon-purged solutions) to minimize O2 exposure.
  • Incorporating antioxidants like ascorbic acid (1 mM) or dithiothreitol (DTT) to stabilize BH4.
  • Monitoring redox status via HPLC with electrochemical detection to quantify BH4 and its oxidized forms (e.g., 7,8-dihydrobiopterin) .

Q. How is BH4 synthesized and recycled in mammalian cells, and what methods are used to quantify its biosynthesis rates?

BH4 biosynthesis begins with GTP cyclohydrolase I (GCH1), which converts GTP to 7,8-dihydroneopterin triphosphate. Subsequent steps involve 6-pyruvoyl tetrahydropterin synthase (PTPS) and sepiapterin reductase (SR). Recycling occurs via dihydrobiopterin reductase. Key methodologies include:

  • Enzyme activity assays : Measure GCH1 activity using GTP as a substrate and monitor neopterin production via fluorescence (Ex 353 nm, Em 438 nm).
  • Isotopic labeling : Track <sup>14</sup>C-GTP incorporation into BH4 in cultured endothelial cells or fibroblasts .

Q. What are the standard protocols for stabilizing BH4 in vitro, considering its auto-oxidation?

  • Storage : Lyophilized BH4 should be stored at -20°C in airtight, light-protected vials.
  • Buffer conditions : Use phosphate-buffered saline (PBS) at pH 7.4 with 1 mM EDTA and 100 µM DTT.
  • Preparation : Dissolve BH4 in degassed, deionized water under nitrogen atmosphere to prevent oxidation .

Advanced Research Questions

Q. How do conflicting oxidation mechanisms of BH4 under UVB vs. H2O2 affect experimental interpretations, and what analytical techniques resolve these discrepancies?

  • UVB exposure : Generates 7,8-dihydroxanthopterin via side-chain cleavage.
  • H2O2 oxidation : Produces 6-biopterin through tetrahydropyrazine ring oxidation.
  • Resolution :
  • FT-Raman spectroscopy : Identifies structural changes in BH4 by analyzing vibrational modes (e.g., 1640 cm<sup>-1</sup> for C=O stretches in oxidized products).
  • LC-MS/MS : Quantifies specific oxidation products (e.g., m/z 254 for 7,8-dihydrobiopterin) .

Q. What methodologies elucidate BH4’s chaperone-like effects on PAH stability and activity in PKU-related mutations?

  • Kinetic analysis : Compare mutant PAH (e.g., R261Q) and wild-type (WT) enzyme activity using varying BH4 concentrations. For example:
PAH VariantKm (BH4)Vmax (µmol/min/mg)
WT15 µM8.2
R261Q120 µM1.5
  • Thermal shift assays : Measure PAH stability by monitoring fluorescence changes with SYPRO Orange dye. BH4 increases mutant PAH melting temperature (Tm) by 4–6°C, indicating stabilization .

Q. How does the BH4/7,8-dihydrobiopterin ratio in endothelial cells influence nitric oxide vs. superoxide production, and what experimental models validate this balance?

  • Ratios < 1 : Promote eNOS uncoupling, leading to superoxide (O2<sup>•−</sup>) generation.
  • Ratios > 3 : Restore eNOS coupling for NO synthesis.
  • Validation :
  • HPLC-ECD : Quantify cellular BH4 and 7,8-dihydrobiopterin levels.
  • Bioassays : Use RFL-6 rat lung fibroblasts to measure NO-dependent cGMP accumulation.
  • Diabetic models : Insulin receptor knockout mice show elevated O2<sup>•−</sup> due to reduced BH4 synthesis .

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